molecular formula C8H10N2 B1580595 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine CAS No. 23747-48-0

5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine

Cat. No.: B1580595
CAS No.: 23747-48-0
M. Wt: 134.18 g/mol
InChI Key: YZEFQPIMXZVPKP-UHFFFAOYSA-N
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Description

5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine (CAS 23747-48-0) is a high-impact flavor and fragrance compound belonging to the class of organic compounds known as pyrazines . This compound is characterized by its powerful, nutty, and roasted aroma profile, with specific descriptors including peanut, roasted nut, and earthy notes . It is a clear, light yellow to amber liquid that is slightly soluble in water but soluble in oils, propylene glycol, and organic solvents . In research and development, this pyrazine derivative serves as a critical standard and ingredient for analyzing and replicating complex flavor profiles. It has been identified as a natural component in various foods, including coffee, potatoes, nuts, and breakfast cereals, and may act as a potential biomarker for consumption of these foods . Its primary research value lies in its application in gas chromatography-mass spectrometry (GC-MS) for food authenticity studies, the development of gourmand flavor systems—particularly for chocolate, nutty, or smoky accords—and in fragrance creation for adding savory, roasted nuances . The compound has been evaluated for safety by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and has been granted FEMA GRAS status (FEMA 3306) . The JECFA concluded that there is no safety concern at current estimated intake levels, as it is expected to be metabolized to innocuous products . This product is intended for research and development purposes only within a laboratory setting. It is not intended for diagnostic, therapeutic, or human consumption use.

Properties

IUPAC Name

5-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-6-2-3-7-8(6)10-5-4-9-7/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEFQPIMXZVPKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=NC=CN=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047196
Record name 6,7-Dihydro-5-methyl-5H-cyclopentapyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

light yellow to amber liquid with a peanut odour
Record name 5-Methyl-6,7-dihydro-5H-cyclopentapyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/847/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

slightly soluble in water; soluble in oils, propylene glycol, organic solvents, miscible at room temperature (in ethanol)
Record name 5-Methyl-6,7-dihydro-5H-cyclopentapyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/847/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.048-1.059
Record name 5-Methyl-6,7-dihydro-5H-cyclopentapyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/847/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

23747-48-0
Record name 5-Methyl-6,7-dihydro-5H-cyclopentapyrazine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5-Methyl-6,7-dihydro-5H-cyclopentylpyrazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Cyclopentapyrazine, 6,7-dihydro-5-methyl-
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Record name 6,7-Dihydro-5-methyl-5H-cyclopentapyrazine
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Record name 6,7-dihydro-5-methyl-5H-cyclopentapyrazine
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Record name 5-METHYL-6,7-DIHYDRO-5H-CYCLOPENTYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
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Record name 6,7-Dihydro-5-methyl-5H-cyclopenta[b]pyrazine
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Preparation Methods

Condensation Method

Starting Materials:

  • 2-Hydroxy-3-methyl-2-cyclopentene-1-one
  • Ethylene diamine

Reaction Conditions:

  • The condensation reaction is conducted under controlled temperature and solvent conditions to promote ring closure.
  • The intermediate formed undergoes dehydrogenation catalyzed by palladium on activated charcoal or copper chromite to yield the final product.

Mechanism:

  • The initial step involves nucleophilic attack of ethylene diamine on the cyclopentenone derivative.
  • This is followed by cyclization forming the dihydrocyclopenta[b]pyrazine ring system.
  • Dehydrogenation removes excess hydrogen, stabilizing the aromatic pyrazine ring.

Alternative Condensation Route

Starting Materials:

  • Cyclopentenolone and alkylenediamines
  • Alternatively, an aliphatic α-diketone with 1,2-diamino cyclopentane

Reaction Conditions:

  • Similar to the first method, condensation is followed by catalytic dehydrogenation.
  • Palladium on activated charcoal or copper chromite catalysts are employed to facilitate the dehydrogenation step.

Notes:

  • This method allows flexibility in precursors, enabling structural analog synthesis.
  • The choice of alkylenediamine or diketone influences the substitution pattern and yields.

Industrial Production

  • Industrial-scale synthesis typically employs large-scale condensation reactors with controlled temperature and mixing.
  • Catalytic dehydrogenation uses palladium catalysts supported on activated charcoal for efficient hydrogen removal.
  • This process ensures high purity and yield suitable for commercial applications in food and fragrance industries.

Research Findings and Analytical Validation

Spectroscopic Characterization:

  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms ring closure and methyl group placement, with distinct splitting patterns for cyclopentane ring protons and pyrazine aromatic protons.
  • Infrared (IR) spectroscopy shows characteristic C=N stretching vibrations near 1600–1650 cm⁻¹, confirming the pyrazine ring formation.
  • Melting point and Differential Scanning Calorimetry (DSC) analyses differentiate physical states and polymorphs.

Chirality and Enantioselective Synthesis:

  • Enantioselective synthesis employs asymmetric catalysis using Rhodium-BINAP complexes to introduce the methyl group stereoselectively.
  • Chiral resolution can be achieved via HPLC with cellulose-based columns.
  • Chirality affects receptor binding affinity, relevant for flavor and pharmacological applications.

Functional Group Modifications:

  • Introduction of amino or cyano groups at position 3 modifies pharmacological properties.
  • These modifications enhance hydrogen bonding and enzyme inhibition potential, expanding the compound's utility.

Summary Table of Preparation Methods

Method Starting Materials Catalysts/Conditions Key Features Yield/Purity Notes
Condensation + Dehydrogenation 2-Hydroxy-3-methyl-2-cyclopentene-1-one + Ethylene diamine Pd on activated charcoal or Cu chromite Controlled condensation, ring closure, catalytic dehydrogenation High purity, scalable
Alternative Condensation Cyclopentenolone + Alkylenediamines or α-diketone + 1,2-diamino cyclopentane Same as above Flexible precursors, similar catalytic dehydrogenation Comparable yields
Industrial Scale Large-scale condensation of above precursors Pd catalysts on activated charcoal Optimized for high yield and purity Suitable for commercial production

Detailed Research Insights

  • Computational studies (DFT) show the 5-methyl substituent stabilizes the cyclopentane ring by steric hindrance, reducing ring strain.
  • X-ray crystallography of analogs supports the puckered conformation of the dihydro ring.
  • Polymorphism and hygroscopicity studies via X-ray powder diffraction and Dynamic Vapor Sorption explain discrepancies in physical state reports (liquid vs. powder).
  • The compound acts as a ligand in transition-metal catalysis, coordinating through pyrazine nitrogen lone pairs, demonstrated by cyclic voltammetry and EXAFS studies.

Chemical Reactions Analysis

Types of Reactions:

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C8H10N2
  • IUPAC Name : 5-Methyl-5H,6H,7H-cyclopenta[b]pyrazine
  • Average Molecular Weight : 134.18 g/mol
  • Structure : The compound features a cyclopenta[b]pyrazine ring, which contributes to its unique chemical reactivity and biological activities.

Food Science

5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine is recognized for its flavoring properties. It is often used in the food industry due to its nutty and earthy aroma.

  • Flavoring Agent : Commonly found in coffee, nuts, and cooked meats, this compound enhances the sensory profiles of various food products .
  • Potential Biomarker : Its presence in foods such as potatoes and breakfast cereals suggests it could serve as a biomarker for dietary intake .

Chemical Synthesis

This compound acts as a versatile building block in organic synthesis.

  • Organic Synthesis : It is utilized in the synthesis of heterocyclic compounds and various pyrazine derivatives.
  • Industrial Production : The industrial production typically involves large-scale condensation reactions followed by dehydrogenation processes using palladium catalysts.

Biological Research

Research indicates that this compound possesses potential biological activities.

  • Antimicrobial Properties : Studies are exploring its effectiveness against various microbial strains.
  • Antioxidant Activity : The compound shows promise in protecting cells from oxidative stress through its antioxidant properties.

Pharmaceutical Applications

Ongoing research is investigating the role of this compound in drug development.

  • Pharmaceutical Intermediate : Its unique structure may allow it to serve as an intermediate in synthesizing pharmaceutical agents .
  • Mechanism of Action : Preliminary findings suggest it may interact with specific molecular targets and pathways, influencing various physiological responses.

Case Study 1: Flavoring Applications

A study demonstrated the effectiveness of this compound as a flavor enhancer in popcorn. The addition significantly improved the sensory experience for consumers while maintaining safety standards for food additives .

Research investigating the antimicrobial properties of this compound revealed that it exhibited significant activity against specific bacterial strains. This finding opens avenues for developing natural preservatives in food products .

Mechanism of Action

The mechanism of action of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine involves its interaction with various molecular targets and pathways. While specific molecular targets are still under investigation, it is known to exert its effects through:

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Retention Index (RI) Key Structural Features
5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine C₈H₁₀N₂ 134.18 1110–127,990 Cyclopentane-fused pyrazine, 5-methyl
2-Methyl-5H,6,7-dihydrocyclopentapyrazine C₈H₁₀N₂ 134.18 1164 Cyclopentane-fused pyrazine, 2-methyl
5,6,7,8-Tetrahydroquinoxaline C₈H₁₀N₂ 134.18 N/A Cyclohexane-fused pyrazine
Tetramethylpyrazine C₈H₁₂N₂ 136.20 1265 Pyrazine with four methyl groups
2-Butyl-3-methylpyrazine C₉H₁₄N₂ 150.22 1122 Pyrazine with butyl and methyl groups

Key Observations

  • Ring Size and Substitution : The target compound and 2-methyl-5H,6,7-dihydrocyclopentapyrazine share a cyclopentane-fused pyrazine core but differ in methyl group placement (5- vs. 2-position). This alters volatility, as seen in their RIs (1110 vs. 1164) .
  • Hydrogenation Effects: 5,6,7,8-Tetrahydroquinoxaline (cyclohexane-fused pyrazine) has a larger ring, increasing steric hindrance and reducing volatility compared to cyclopentane analogs.
  • Functional Groups : Tetramethylpyrazine, a fully substituted pyrazine, exhibits higher molecular weight and RI (1265) due to increased hydrophobicity .

Natural Occurrence and Flavor Contributions

Compound Name Natural Source Concentration (Area Counts or ppm) Flavor Profile
This compound Coffee, peanut oil 7.02 × 10⁷ (espresso) Roasted, nutty
Tetramethylpyrazine Soy sauce, fermented products Not quantified Nutty, earthy
2-Butyl-3-methylpyrazine Peanut oil Not quantified Earthy, musty

Key Observations

  • The target compound is a key aroma contributor in coffee and peanut oil, whereas tetramethylpyrazine dominates in fermented products.
  • Substitution patterns (e.g., methyl vs. butyl groups) significantly influence flavor profiles.

Key Observations

  • The target compound’s synthesis is inferred from methods used for cyclopenta[b]pyridine derivatives .

Biological Activity

5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C8H10N2
  • Molecular Weight : 134.18 g/mol
  • CAS Number : 23747-48-0
  • IUPAC Name : 5-methyl-5H,6H,7H-cyclopenta[b]pyrazine

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : The compound has been studied for its potential to inhibit the growth of various microbial strains. Its structure allows for interactions with microbial cell membranes, leading to cell lysis and death.
  • Antioxidant Activity : It demonstrates significant antioxidant properties, which can protect cells from oxidative damage. This is particularly relevant in the context of diseases linked to oxidative stress.
  • Cytotoxicity and Genotoxicity : In vitro studies using the BlueScreen assay have shown that while this compound can exhibit cytotoxic effects at certain concentrations, it does not present a significant concern for genotoxicity under metabolic activation conditions .

The mechanisms through which this compound exerts its biological effects include:

  • Binding to Receptors : The compound may interact with specific receptors in biological systems, which can lead to various physiological responses.
  • Enzyme Inhibition : It is believed to inhibit certain enzymes involved in metabolic pathways, thus affecting cellular functions.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialInhibits growth of multiple microbial strains
AntioxidantProtects cells from oxidative stress
CytotoxicityPositive in BlueScreen assay without activation
GenotoxicityNot significantly genotoxic with metabolic activation

Case Study: Antioxidant Properties

A study focusing on the antioxidant capacity of this compound demonstrated its effectiveness in scavenging free radicals. This property could be beneficial in developing therapeutic agents aimed at reducing oxidative stress-related diseases such as cancer and neurodegenerative disorders.

Applications in Medicine and Industry

The compound is being explored as a pharmaceutical intermediate due to its diverse biological activities. Its potential applications include:

  • Drug Development : Ongoing research is examining its role as a lead compound for developing new antimicrobial and antioxidant drugs.
  • Food Industry : Detected in various food products like coffee and nuts, it may serve as a flavoring agent or a biomarker for food consumption .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine, and what intermediates are critical for structural validation?

  • Methodology : The compound is typically synthesized via cyclocondensation reactions using substituted cyclopentane precursors and pyrazine derivatives. Key intermediates include cyclopentanone derivatives functionalized with methyl groups at the 5-position. Multi-step protocols involving hydrazine hydrate (as a nitrogen source) or catalytic dehydrogenation are common, with intermediates verified via 1H^1H-NMR and IR spectroscopy to confirm ring closure and methyl group placement .

Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish between structural isomers or assess purity?

  • Methodology :

  • NMR : 1H^1H-NMR reveals distinct splitting patterns for protons on the cyclopentane ring (e.g., diastereotopic protons at positions 6 and 7) and the pyrazine aromatic protons. 13C^{13}C-NMR identifies quaternary carbons in the fused ring system .
  • IR : Absorptions near 1600–1650 cm1 ^{-1 } confirm C=N stretching in the pyrazine ring. Discrepancies in physical state (e.g., liquid vs. powder) are resolved via melting point analysis or differential scanning calorimetry (DSC) .

Q. What role does the methyl group at position 5 play in stabilizing the compound’s conformation?

  • Methodology : Computational modeling (e.g., DFT) shows that the 5-methyl group introduces steric hindrance, favoring a puckered cyclopentane ring. This reduces ring strain and stabilizes the dihydro structure. X-ray crystallography of analogs (e.g., 5-Methyl-5H-cyclopenta[b]thieno[3,2-e]pyridine) supports this conformational analysis .

Advanced Research Questions

Q. What enantioselective strategies are effective for synthesizing (5R)-5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine, and how does chirality influence its bioactivity?

  • Methodology : Chiral resolution via HPLC with a cellulose-based column can separate enantiomers. Asymmetric catalysis (e.g., using Rhodium-BINAP complexes) introduces the methyl group stereoselectively. Chirality impacts receptor binding in flavor or pharmacological studies; for example, (R)-enantiomers may exhibit higher affinity for olfactory receptors .

Q. How do functional group modifications (e.g., amino, cyano) at position 3 alter the compound’s pharmacological potential?

  • Methodology : Introducing an amino group (as in 3-Amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile) enhances hydrogen bonding with biological targets. In vitro assays (e.g., kinase inhibition) and molecular docking studies reveal improved binding to enzymes like PDE5 or anti-inflammatory targets. Cyano groups increase electron-withdrawing effects, modulating redox properties for catalytic applications .

Q. What analytical approaches resolve discrepancies in reported physical states (liquid vs. crystalline powder)?

  • Methodology : Polymorphism studies via XRPD (X-ray powder diffraction) identify crystalline forms. Dynamic vapor sorption (DVS) assesses hygroscopicity, which may explain liquid-state observations in humid conditions. Purity is confirmed via GC-MS or HPLC with a C18 column, detecting trace solvents or byproducts from synthesis .

Q. Can this compound act as a ligand in transition-metal catalysis, and what mechanistic insights support this?

  • Methodology : The pyrazine nitrogen lone pairs enable coordination to metals like Pd or Cu. Cyclic voltammetry and EXAFS (Extended X-ray Absorption Fine Structure) studies demonstrate stable complex formation. Catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) is benchmarked against traditional ligands like bipyridine .

Data Contradictions & Mitigation

  • Physical State Discrepancies : Suppliers report the compound as both liquid and powder. This is likely due to polymorphic variations or residual solvents. Mitigation: Standardize synthesis protocols (e.g., recrystallization in anhydrous ethanol) and use Karl Fischer titration to quantify water content .
  • Stereochemical Ambiguity : Some sources omit stereodescriptors (e.g., "5R" vs. "5S"). Resolution: Use chiral chromatography (Chiralpak IA column) and compare optical rotation with literature values .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine
Reactant of Route 2
Reactant of Route 2
5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine

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